molecular formula C16H16N2O B053953 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine CAS No. 84803-67-8

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Cat. No. B053953
CAS RN: 84803-67-8
M. Wt: 252.31 g/mol
InChI Key: SEUMPHLDWPKWRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepine and its derivatives primarily involves starting from commercially available compounds such as 2-bromotoluenes or 2-nitrotoluenes. The process includes steps like α-bromination, reaction with triethylphosphite, followed by a Horner-Emmons reaction and subsequent hydrogenation to yield the amino derivatives. These derivatives are then transformed into formamides, and finally, ring-closing steps are performed under Goldberg conditions to achieve the desired dibenzazepines in moderate to good yields (Jørgensen et al., 1999).

Molecular Structure Analysis

Studies on the conformational aspects of similar dibenzazepine derivatives reveal insights into their molecular structures. Variable temperature NMR studies have shown different conformational isomers for these compounds, indicating a complex interplay of structural factors that influence their chemical behavior. The ability of these compounds to adopt multiple conformations in solution highlights the significance of their structural analysis for understanding their reactivity and interactions (Ellefson et al., 1976).

Chemical Reactions and Properties

The chemical reactivity of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepine encompasses a variety of reactions, including its participation in cycloaddition versus Michael addition reactions. These reactions demonstrate its versatility as a reactant, capable of undergoing transformations that lead to structurally diverse products (Bennett & Cann, 1994).

Scientific Research Applications

Oxidative Stress Reduction

Research on similar compounds, like N-acetyl-5-methoxytryptamine (melatonin), has shown significant potential in reducing oxidative stress. Melatonin and its metabolites have been found to be efficient scavengers of free radicals, contributing to the reduction of molecular damage produced by reactive oxygen and nitrogen species. This antioxidant cascade has been observed to offer protective benefits in models of neurological disorders such as Parkinson's and Alzheimer's diseases (Reiter et al., 2008).

Enzymatic Acetylation

The enzymatic transfer of an acetyl moiety by acetyltransferase enzymes, specifically by the GCN5-N-acetyltransferase (GNAT) protein superfamily, plays a crucial role in regulating cellular pathways like gene expression and detoxification. These enzymes can modify a wide range of substrates, showcasing the versatility of acetylation in bacterial cellular physiology (Burckhardt & Escalante‐Semerena, 2020).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds. This is particularly relevant for aromatic amines, aliphatic amines, N-containing dyes, and pesticides, demonstrating the potential for environmental cleanup and pollution control (Bhat & Gogate, 2021).

Polymerization Reactions

Organo-mediated polymerization reactions highlight the growing importance of organocatalysis in precision macromolecular chemistry. Organocatalysts, including amine-based systems, facilitate the polymerization of various monomers under mild conditions, presenting advantages for applications in sensitive fields such as biomedical or microelectronics (Ottou et al., 2016).

Safety And Hazards

While specific safety and hazards information for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

The future directions for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine could involve its use in the synthesis of novel SIRT2 inhibitors , as well as in the preparation of other pharmacologically important derivatives .

properties

IUPAC Name

1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUMPHLDWPKWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233848
Record name 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

CAS RN

84803-67-8
Record name 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone
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Record name 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
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Record name 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
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Record name 5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine
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Record name 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine
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